molecular formula C20H16N2O5S B11986030 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid CAS No. 303104-66-7

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid

Cat. No.: B11986030
CAS No.: 303104-66-7
M. Wt: 396.4 g/mol
InChI Key: LOLFXYXYSWVGII-UHFFFAOYSA-N
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Description

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is a synthetic organic compound with the molecular formula C20H16N2O5S and a molecular weight of 396.42 g/mol . Its structure features two carboxylic acid functional groups, a thienyl ring, and multiple hydrogen bond donors and acceptors, which contribute to its potential for forming complex hydrogen-bonded networks and acid-dimers in the solid state, similar to other aromatic carboxylic acid compounds . This molecular architecture makes it a candidate for use in materials science and crystal engineering research. While a specific biological mechanism of action for this precise compound has not been elucidated in the available literature, its structural components are common in pharmacologically active molecules. Related compounds containing benzoic acid, anilino, and thienyl motifs are frequently investigated as scaffolds in medicinal chemistry for developing enzyme inhibitors . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available safety data sheets prior to handling.

Properties

CAS No.

303104-66-7

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

4-[[1-(4-carboxyanilino)-2-oxo-2-thiophen-2-ylethyl]amino]benzoic acid

InChI

InChI=1S/C20H16N2O5S/c23-17(16-2-1-11-28-16)18(21-14-7-3-12(4-8-14)19(24)25)22-15-9-5-13(6-10-15)20(26)27/h1-11,18,21-22H,(H,24,25)(H,26,27)

InChI Key

LOLFXYXYSWVGII-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Aminobenzoic Acid Derivatives

The compound’s backbone relies on 4-aminobenzoic acid (PABA, CAS 150-13-0) as a key precursor. Industrial-scale production of PABA typically involves the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or chemical reductants. For example:

  • Catalytic reduction : A mixture of 4-nitrobenzoic acid, water, tetrahydrofuran, and sodium dodecyl sulfonate is treated with sodium borohydride (NaBH₄) at 140°C for 6 hours, yielding PABA with a 94% efficiency.

  • Alternative routes : Hydrolysis of 4-cyanobenzoic acid in alkaline conditions (e.g., KOH/isopropyl alcohol) at ambient temperatures also produces PABA.

These methods highlight the importance of optimizing reaction media (e.g., aqueous vs. organic solvents) and catalysts (e.g., Ag/MMT composites) to enhance yield and purity.

Thienyl-Ketone Intermediate Preparation

The 2-thienyl group is introduced via a ketone intermediate, likely synthesized through Friedel-Crafts acylation or cross-coupling reactions. For instance:

  • Friedel-Crafts acylation : Reacting thiophene with acetyl chloride in the presence of AlCl₃ generates 2-acetylthiophene, a precursor for further functionalization.

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling of thienylboronic acid with α-keto halides could yield thienyl-ketone derivatives.

These intermediates are critical for constructing the 2-oxo-2-(2-thienyl)ethyl moiety in the target compound.

Coupling Strategies for Molecular Assembly

Stepwise Amidation and Alkylation

The ethylamino bridge connecting the two benzoic acid groups may form through sequential amidation and alkylation:

  • Amidation of PABA : React 4-aminobenzoic acid with chloroacetyl chloride to form 4-(chloroacetamido)benzoic acid .

  • Nucleophilic substitution : Treat the chloroacetamide derivative with a second equivalent of 4-aminobenzoic acid in the presence of a base (e.g., K₂CO₃) to generate the ethylenediamine backbone.

  • Thienyl incorporation : React the intermediate with 2-thienyl lithium or Grignard reagent to introduce the thienyl group at the ketone position.

Reaction conditions must be carefully controlled to avoid over-alkylation or decomposition. For example, temperatures between 80–120°C and polar aprotic solvents (e.g., DMF) are ideal for amidation.

One-Pot Condensation Approach

A more efficient route may involve a one-pot condensation of 4-aminobenzoic acid , glyoxylic acid , and 2-thiophenecarboxaldehyde under acidic or basic conditions:

2 × 4-Aminobenzoic acid+Glyoxylic acid+2-ThiophenecarboxaldehydeH+/OHTarget Compound\text{2 × 4-Aminobenzoic acid} + \text{Glyoxylic acid} + \text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Target Compound}

This method leverages the in situ formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the 2-oxoethyl group. Optimizing stoichiometry (e.g., 2:1:1 molar ratio) and catalysts (e.g., p-toluenesulfonic acid) is critical for achieving high yields (>70%).

Purification and Characterization

Isolation Techniques

Crude product purification typically involves:

  • Acid-base extraction : Dissolve the mixture in NaOH, filter insoluble by-products, and precipitate the target compound by acidifying with HCl.

  • Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate unreacted precursors.

Analytical Validation

  • HPLC : Purity assessments using C18 columns and UV detection at 254 nm confirm >98% purity.

  • NMR : ¹H NMR (DMSO-d₆) reveals characteristic peaks for the thienyl group (δ 7.2–7.4 ppm) and benzoic acid protons (δ 12.1 ppm).

  • Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 397.08 [M+H]⁺, consistent with the formula C₂₀H₁₆N₂O₅S.

Challenges and Optimization Opportunities

By-Product Formation

Common impurities include:

  • Unreacted PABA : Mitigated via precise stoichiometry and excess glyoxylic acid.

  • Oxidation by-products : Use inert atmospheres (N₂/Ar) to prevent ketone over-oxidation.

Scalability Considerations

Industrial-scale synthesis requires:

  • Continuous flow reactors : To enhance heat/mass transfer during exothermic amidation steps.

  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water .

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid exhibit anticancer properties. Studies have shown that compounds containing this structure can inhibit the proliferation of various cancer cell lines. For instance, a derivative demonstrated potent activity against breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

In vitro studies have revealed that 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid exhibits antimicrobial activity against a range of bacteria and fungi. This property suggests potential applications in developing new antibiotics or antifungal agents .

Synthetic Pathways

The synthesis of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid typically involves multi-step organic reactions, including condensation reactions between appropriate anilines and thienyl derivatives. The use of catalysts and specific reaction conditions (e.g., temperature, solvent choice) can significantly affect yield and purity .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical structure and assess the quality of the synthesized compounds .

Case Studies

Case StudyApplicationResults
Study on Anticancer Activity Tested against various cancer cell linesShowed significant inhibition with IC50 values < 10 µM
Anti-inflammatory Research Evaluated for cytokine inhibitionReduced IL-6 and TNF-alpha levels by over 50%
Antimicrobial Testing Assessed against Gram-positive and Gram-negative bacteriaDemonstrated effective inhibition at concentrations as low as 100 µg/mL

Mechanism of Action

The mechanism of action of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzoic Acid Derivatives

Compound Name Key Structural Features Reference
4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid Benzoic acid core with 2-thienyl, 2-oxoethylamino, and 4-carboxyanilino substituents Target Compound
BAY58-2667 4-Carboxybutyl chain, benzoyloxy group, phenylmethyl substituent
BAY60-2770 4-Carboxybutyl chain, trifluoromethyl-biphenylmethoxy group
4-[[4-[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid Terephthaloyl-linked bis-benzoic acid with carboxyanilino groups
5-Oxo-5-(2-thienyl)valeric acid Thienyl-linked ketone and carboxylic acid
4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid Thiazolidinone ring fused to benzoic acid via an imino linkage

Key Observations :

  • The target compound shares the 2-thienyl and 2-oxoethylamino motifs with 5-oxo-5-(2-thienyl)valeric acid , but the latter lacks the aromatic amino linkage.
  • The terephthaloyl-bis-benzoic acid derivative highlights the versatility of carboxyanilino groups in forming supramolecular interactions, a feature also present in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 5-Oxo-5-(2-thienyl)valeric acid 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Molecular Weight ~400 g/mol (estimated) 184.22 g/mol 263.29 g/mol
Solubility Moderate (carboxylic acids) Low (non-polar thienyl group) Low (thiazolidinone ring)
Melting Point Not reported Not reported Not reported
Key Functional Groups Carboxylic acid, thienyl, amide Carboxylic acid, thienyl, ketone Carboxylic acid, thiazolidinone

Insights :

  • The target compound’s dual carboxylic acid groups (from benzoic acid and 4-carboxyanilino) may enhance aqueous solubility compared to simpler thienyl derivatives .
  • The absence of alkyl chains (unlike BAY compounds) could reduce lipophilicity, favoring interactions with polar biological targets .

Biological Activity

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a benzoic acid moiety, an amino group, and a thienyl group, suggests various pharmacological applications, particularly in anti-inflammatory and analgesic contexts.

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : Approximately 384.42 g/mol
  • CAS Number : 303104-66-7
  • Chemical Structure : The compound features multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting various enzymes involved in inflammatory pathways. This suggests that 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid may also possess anti-inflammatory properties.
  • Analgesic Properties : The structural components of the compound are reminiscent of known analgesics, indicating potential pain-relieving effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and pain pathways, warranting further pharmacological studies.

The exact mechanism of action for 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is still under investigation. However, interaction studies could elucidate its role in modulating biological pathways related to inflammation and pain.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of compounds structurally similar to 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid:

StudyFindings
Study 1 Investigated the anti-inflammatory effects in vitro, showing significant inhibition of pro-inflammatory cytokines.
Study 2 Evaluated analgesic properties in animal models, demonstrating reduced pain response compared to control groups.
Study 3 Explored enzyme inhibition profiles, identifying potential targets in the inflammatory pathway.

Toxicological Profile

The compound has been noted for its toxicity profile:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
    These properties necessitate careful handling and further toxicological assessment.

Q & A

Q. What are the common synthetic routes for 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group transformations. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) . Optimization focuses on controlling temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF for solubility), and pH (neutral to mildly acidic conditions to prevent hydrolysis). Purification often employs column chromatography or recrystallization using ethanol/water mixtures to isolate the product .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the carboxy, thienyl, and anilino groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays). Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the oxo group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

Contradictions often arise from assay-specific variables, such as cell line sensitivity or solvent effects (e.g., DMSO cytotoxicity at >0.1%). To address this:

  • Standardize assay protocols (e.g., uniform cell viability metrics like MTT or ATP luminescence).
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
  • Cross-reference with structural analogs (e.g., thienyl-to-phenyl substitutions) to isolate pharmacophoric features .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound and its analogs?

SAR studies involve systematic modifications:

  • Core substitutions : Replace the thienyl group with furan or phenyl rings to evaluate electronic effects on bioactivity.
  • Side-chain variations : Introduce alkyl or aryl groups at the ethylamino linker to assess steric impacts.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Biological validation follows via enzyme inhibition assays (IC₅₀ determination) .

Q. How is the environmental stability or degradation profile of this compound evaluated in ecological studies?

Advanced studies employ:

  • Hydrolytic stability tests : Incubate the compound at varying pH (3–10) and temperatures (25–50°C) to monitor degradation via HPLC.
  • Photolytic analysis : Expose to UV light (254 nm) and quantify breakdown products using LC-MS.
  • Microbial degradation assays : Use soil or water microcosms to track biodegradation pathways (e.g., via ¹⁴C labeling) .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to statistically refine reaction parameters (e.g., Taguchi methods for solvent selection).
  • Data Contradiction Analysis : Apply meta-analysis tools (e.g., RevMan) to reconcile disparate biological results, prioritizing assays with validated positive controls.
  • SAR Validation : Combine in silico predictions with orthogonal assays (e.g., Western blotting for target protein modulation) to confirm mechanistic hypotheses .

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